molecular formula C22H28N2O5S B4389760 4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE

4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE

Cat. No.: B4389760
M. Wt: 432.5 g/mol
InChI Key: WCAPDCGSSAXTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C21H28N2O5S. This compound is known for its unique chemical structure, which includes a morpholine ring, a benzenesulfonamide group, and various functional groups that contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N-(2-phenylethyl)morpholine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its diverse applications in various fields of research and industry further highlight its significance compared to similar compounds .

Properties

IUPAC Name

4-methoxy-3-methyl-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-18-16-20(8-9-21(18)28-2)30(26,27)24(11-10-19-6-4-3-5-7-19)17-22(25)23-12-14-29-15-13-23/h3-9,16H,10-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAPDCGSSAXTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-METHOXY-3-METHYL-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-N-(2-PHENYLETHYL)BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.